1-Cyclopropyl-3-(4-methylphenyl)urea
Description
1-Cyclopropyl-3-(4-methylphenyl)urea is a urea derivative characterized by a cyclopropyl group attached to one nitrogen atom of the urea backbone and a 4-methylphenyl group on the other. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
1-cyclopropyl-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-2-4-9(5-3-8)12-11(14)13-10-6-7-10/h2-5,10H,6-7H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEAEVQSRRXCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic features of 1-cyclopropyl-3-(4-methylphenyl)urea and its analogs, derived from the provided evidence:
Key Observations:
Structural Diversity: Electron-Donating vs. Electron-Withdrawing Groups: The 4-methylphenyl group in the target compound is electron-donating, while analogs like Compound 28 () feature electron-withdrawing nitrothiazolyl groups. This difference may impact reactivity and binding interactions in biological systems . Rigidity vs.
Synthetic Efficiency :
- Compound 28 (48% yield) demonstrates higher synthetic efficiency than Z2171315755 (24% yield), possibly due to optimized reaction conditions or less steric hindrance in intermediates .
Spectral Characteristics :
- Urea carbonyl stretches in IR spectra (e.g., 1684 cm⁻¹ for Z2171315755) are consistent across analogs, confirming the urea backbone’s integrity .
Material Science: Tosyloxy-substituted ureas () may serve as intermediates in polymer-drug conjugates due to their sulfonate ester functionality .
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Substitution at the urea nitrogen significantly influences physicochemical properties. For example, the 4-methylphenyl group in the target compound enhances hydrophobicity, which could improve blood-brain barrier penetration compared to polar analogs like Product 14 () .
Synthetic Challenges :
- Low yields in compounds like Z2171315755 (24%) and AT9283 (unspecified) suggest challenges in coupling sterically hindered amines or purifying complex intermediates. Improved catalytic methods or alternative protecting groups may address these issues .
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